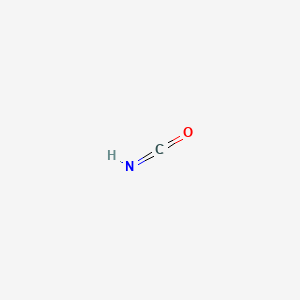
Acide isocyanique
Vue d'ensemble
Description
Isocyanic acid is a colourless, volatile, poisonous inorganic compound with the formula HNCO; the simplest stable chemical compound that contains carbon, hydrogen, nitrogen, and oxygen, the four most commonly-found elements in organic chemistry and biology. It is a hydracid and a one-carbon compound. It is a conjugate acid of a cyanate. It is a tautomer of a cyanic acid.
Applications De Recherche Scientifique
Chimie atmosphérique et impact environnemental
Acide isocyanique : joue un rôle significatif dans la chimie atmosphérique. Il a été identifié dans l'air ambiant et fait l'objet de préoccupations en raison de ses impacts potentiels sur la santé {svg_1}. Les sources de HNCO comprennent la combustion de combustibles fossiles, la combustion de biomasse et la production photochimique secondaire à partir d'amines et d'amides {svg_2}. Comprendre le devenir du HNCO dans l'atmosphère est crucial pour évaluer son impact environnemental et développer des stratégies pour atténuer ses effets.
Risques pour la santé et toxicologie
Le HNCO est associé à divers risques pour la santé. Lorsqu'il est inhalé, il participe à des réactions de carbamylation des protéines qui peuvent conduire au développement de maladies graves telles que les maladies cardiovasculaires et respiratoires, ainsi que les cataractes {svg_3}. La recherche sur la toxicologie du HNCO est essentielle pour établir des niveaux d'exposition sûrs et protéger la santé publique.
Techniques de chimie analytique
Les progrès des techniques de spectrométrie de masse ont permis la mesure en ligne du HNCO dans l'air ambiant. Cela inclut la spectrométrie de masse à ionisation chimique pour la détection des acides faibles, qui est rapide, sélective et sensible, avec des limites de détection atteignant 0,005 ppbv {svg_4}. Ces méthodes analytiques sont essentielles pour surveiller et étudier le HNCO dans divers environnements.
Interactions moléculaires et chimie computationnelle
Des recherches ont été menées sur les homoagrégats de HNCO en utilisant la spectroscopie FTIR combinée à des techniques d'isolement matriciel à basse température et des calculs de chimie quantique {svg_5}. Cette recherche fournit des informations sur les interactions non covalentes des agrégats de HNCO, ce qui est important pour comprendre son comportement dans différents environnements chimiques.
Émissions de polluants atmosphériques
Le HNCO est émis dans l'air lors de processus tels que la combustion de combustibles fossiles et la combustion de biomasse {svg_6}. Il est considéré comme un gaz à l'état de trace dans l'air ambiant et représente un risque pour la santé humaine. Les études sur l'émission de HNCO contribuent à notre compréhension de la pollution atmosphérique et de ses sources.
Études de liaison non covalente
L'étude des agrégats de HNCO a révélé différents types de liaisons non covalentes, telles que les liaisons hydrogène et les interactions de van der Waals {svg_7}. Ces résultats sont importants pour le domaine de la chimie moléculaire, où la compréhension de la nature de ces liaisons est cruciale pour prédire le comportement des molécules.
Mécanisme D'action
Target of Action
Isocyanic acid (HNCO) primarily targets the propargyl radical (C3H3) . The interaction between HNCO and the propargyl radical is a key part of the reaction mechanism of HNCO .
Mode of Action
The reaction of HNCO with the propargyl radical can proceed via H-abstraction , leading to the C3H4 + NCO bimolecular products, or via addition , resulting in C4H4NO intermediates . The C4H4NO adducts formed can decompose to products or return to HNCO + C3H3 . The reverse decompositions are found to be dominant .
Biochemical Pathways
The chemistry of HNCO is governed by its partitioning between the gas and liquid phases, its weak acidity, its high solubility at pH above 5, and its electrophilic chemical behavior . The removal of HNCO from the atmosphere is thought to occur predominantly by dry deposition and by heterogeneous uptake followed by hydrolysis to NH3 and CO2 .
Pharmacokinetics
The rate constants for the reactions HNCO + C3H3 products and C4H4NO products increase with the increasing temperature in the 300-2000 K range at 760 Torr . The rate constant of HNCO + C3H3 products is about 8 orders of magnitude smaller than the value of HCHO + C3H3 products .
Result of Action
The reaction of HNCO with the propargyl radical leads to the formation of isopropyl aminocarbonyl (C4H4NO) . This compound can decompose to products or return to HNCO + C3H3 . In the human body, HNCO can react due to its electrophilic behavior with various nucleophilic functionalities through a reaction called protein carbamoylation . This protein modification can lead to toxicity .
Action Environment
The sources of HNCO include fossil fuel combustion, biomass burning, secondary photochemical production from amines and amides, cigarette smoke, and combustion of materials in the built environment . Environmental factors such as temperature and pressure influence the reaction rates of HNCO . Furthermore, the solubility of HNCO in water and non-polar solvents like n-octanol and tridecane has implications for multi-phase and membrane transport of HNCO .
Analyse Biochimique
Biochemical Properties
This nonenzymatic reaction involves the binding of isocyanic acid to free amino groups on proteins, altering their structural and functional properties . This modification can lead to molecular aging and is implicated in diseases such as chronic renal failure and atherosclerosis . Isocyanic acid interacts with various biomolecules, including proteins and enzymes, by forming covalent bonds with amino groups, leading to the formation of carbamylated proteins .
Cellular Effects
Isocyanic acid has profound effects on cellular processes. It can influence cell function by modifying proteins through carbamylation, which can disrupt normal cellular activities . This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, carbamylated proteins have been linked to cardiovascular diseases, immune system dysfunction, and renal fibrosis . The presence of isocyanic acid in cells can lead to the formation of carbamylated low-density lipoproteins, which are associated with atherosclerosis progression .
Molecular Mechanism
At the molecular level, isocyanic acid exerts its effects primarily through carbamylation. This process involves the reaction of isocyanic acid with free amino groups on proteins, forming stable carbamylated products . These modifications can inhibit or activate enzymes, alter protein function, and affect gene expression. For example, carbamylation of hemoglobin can impair its oxygen-carrying capacity, while carbamylation of collagen can affect its structural integrity . Isocyanic acid can also react with nucleophilic sites on biomolecules, leading to the formation of adducts that can disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isocyanic acid can change over time. Isocyanic acid is relatively stable in inert solvents but can hydrolyze to carbon dioxide and ammonia in the presence of water . Long-term exposure to isocyanic acid can lead to the accumulation of carbamylated proteins, which can have lasting effects on cellular function . Studies have shown that the stability and degradation of isocyanic acid can influence its long-term impact on cells, with potential implications for chronic diseases .
Dosage Effects in Animal Models
The effects of isocyanic acid vary with different dosages in animal models. At low doses, isocyanic acid can cause mild protein modifications, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high concentrations of isocyanic acid can cause cardiovascular and respiratory diseases, as well as cataracts . The threshold effects observed in these studies indicate that even small increases in isocyanic acid levels can have significant biological impacts .
Metabolic Pathways
Isocyanic acid is involved in metabolic pathways related to protein carbamylation. It can be formed in vivo through the dissociation of urea or the myeloperoxidase-mediated catabolism of thiocyanate . These pathways lead to the formation of carbamylated proteins, which can affect metabolic flux and metabolite levels . The interaction of isocyanic acid with enzymes and cofactors in these pathways can influence various metabolic processes, contributing to disease progression .
Transport and Distribution
Within cells and tissues, isocyanic acid is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins . The electrophilic nature of isocyanic acid allows it to react with nucleophilic sites on biomolecules, leading to its accumulation in specific cellular compartments . This distribution can affect its localization and impact on cellular functions .
Subcellular Localization
Isocyanic acid can localize to specific subcellular compartments, where it exerts its effects on cellular activity. It can be directed to particular organelles through targeting signals or post-translational modifications . For example, isocyanic acid can accumulate in the endoplasmic reticulum or mitochondria, where it can modify proteins involved in critical cellular processes . The subcellular localization of isocyanic acid can influence its activity and function, contributing to its overall impact on cell physiology .
Propriétés
InChI |
InChI=1S/CHNO/c2-1-3/h2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKHYCFFJSOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNO | |
| Record name | isocyanic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Isocyanic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073884 | |
| Record name | Isocyanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.025 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-13-8 | |
| Record name | Isocyanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocyanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCYANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKG6U31925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major sources of isocyanic acid in the atmosphere?
A1: Isocyanic acid (HNCO) is released into the atmosphere through various processes, both natural and anthropogenic. Biomass burning, including forest fires and agricultural residue burning, is a significant source of HNCO [, , , , ]. Additionally, vehicle emissions, particularly from diesel engines, contribute to HNCO levels in urban areas [, , , , ]. Other sources include tobacco smoke [, , , ], coal combustion [], and industrial processes like the urea-selective catalytic reduction (SCR) systems used to reduce nitrogen oxide emissions from diesel vehicles [, , ].
Q2: Can isocyanic acid be formed through secondary processes in the atmosphere?
A2: Yes, research suggests that isocyanic acid can be formed in the atmosphere through secondary photochemical reactions involving precursor compounds [, , , ]. For instance, amides like formamide, acetamide, and propanamide have been identified as potential precursors that can react under atmospheric conditions to produce HNCO [, ].
Q3: How does the thermal decomposition of urea contribute to isocyanic acid formation?
A3: The thermal decomposition of urea, a common additive in cigarettes and a component of SCR systems, is a significant source of HNCO. Studies have shown that nearly all urea in tobacco decomposes into HNCO during burning []. In SCR systems, urea is used to break down toxic nitrogen oxides, but HNCO is produced as an intermediate product [, ].
Q4: How do seasonal variations and agricultural practices affect HNCO levels?
A5: Seasonal variations in biomass burning activities, particularly agricultural residue burning, can lead to significant fluctuations in atmospheric HNCO concentrations. Studies have shown elevated HNCO levels during periods of wheat residue burning, highlighting the need to consider agricultural practices in air quality modeling and forecasting [].
Q5: What is the molecular formula, weight, and structure of isocyanic acid?
A6: Isocyanic acid has the molecular formula HNCO and a molecular weight of 43.02 g/mol. Its structure consists of a hydrogen atom bonded to a nitrogen atom, which is double-bonded to a carbon atom. This carbon atom is, in turn, double-bonded to an oxygen atom [, , ].
Q6: How can spectroscopic techniques be used to characterize isocyanic acid?
A7: Several spectroscopic methods provide insights into the structure and properties of HNCO. Infrared (IR) spectroscopy has been instrumental in studying the hydrogen bonding interactions of HNCO with other molecules [, , ]. Raman spectroscopy, particularly stimulated Raman excitation coupled with photoacoustic detection (SRE-PARS), has enabled the observation of vibrational state mixing in HNCO []. Furthermore, photoelectron spectroscopy has been employed to study the electronic structure and bonding characteristics of HNCO and related compounds [].
Q7: What is the solubility of isocyanic acid in different solvents?
A8: Isocyanic acid exhibits high solubility in water, attributed to its dissociation at physiological pH [, ]. Measurements have shown an intrinsic Henry's law solubility of 20 (±2) M atm−1 for HNCO in water at 298 K []. It also displays good solubility in polar solvents like n-octanol, with a solubility of 87±9 M atm−1 at 298 K. In contrast, its solubility in non-polar solvents like tridecane is much lower, measured at 1.7± 0.17 M atm−1 at 298 K [].
Q8: How does the pH of a solution affect the solubility and reactivity of HNCO?
A9: The solubility of HNCO in water is pH-dependent, with a pKa of 3.7± 0.1 at 298 K, indicating it acts as a weak acid []. At higher pH values, HNCO tends to dissociate into cyanate ion (NCO-), influencing its reactivity and potential for interaction with biological molecules [].
Q9: How does isocyanic acid react with amines, and what are the implications of this reactivity?
A10: Isocyanic acid readily reacts with amine groups, a process known as carbamylation [, , ]. This reaction can modify proteins, altering their structure and function. For instance, HNCO can react with lysine residues in proteins to form homocitrulline, a modification linked to various health issues [, , , ].
Q10: What are the primary atmospheric sinks of isocyanic acid?
A11: The main removal mechanism for HNCO from the atmosphere is deposition, primarily onto surfaces [, ]. Although gas-phase reactions with hydroxyl radicals and photolysis occur, these processes are relatively slow compared to deposition, resulting in a longer atmospheric lifetime for HNCO [, ].
Q11: Why is isocyanic acid considered a potential health concern?
A12: Isocyanic acid readily reacts with amine groups in biological systems, leading to protein carbamylation [, , ]. This modification can disrupt protein structure and function, potentially contributing to health problems such as atherosclerosis, cataracts, and rheumatoid arthritis [, ].
Q12: What are the known health effects of exposure to high levels of isocyanic acid?
A13: Although more research is needed to fully understand the long-term health consequences of chronic HNCO exposure, studies have linked elevated levels of homocitrulline, a carbamylation product, to an increased risk of cardiovascular disease, especially in smokers [].
Q13: How does the presence of isocyanic acid in cigarette smoke impact human health?
A15: Isocyanic acid is a significant component of cigarette smoke, with estimated levels reaching up to 140 ppmv in mainstream smoke []. This exposure contributes to the overall carbamylation burden in smokers, potentially exacerbating the risk of cardiovascular disease and other health issues associated with smoking [, ].
Q14: What are the environmental implications of isocyanic acid released from agricultural burning?
A16: Agricultural burning, particularly of crop residues, releases significant amounts of HNCO into the atmosphere, contributing to air pollution and potential health risks []. It is crucial to implement sustainable agricultural practices, such as reducing reliance on open burning, to minimize these negative impacts.
Q15: How is isocyanic acid measured in the atmosphere?
A17: Sensitive analytical techniques are crucial for detecting and quantifying trace amounts of isocyanic acid in the atmosphere. Proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) has been successfully deployed to measure HNCO in ambient air, providing valuable data on its spatial and temporal distribution [, ]. Additionally, researchers have developed specialized negative-ion proton-transfer chemical ionization mass spectrometers to measure HNCO in complex matrices, such as smoke plumes and vehicle emissions [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


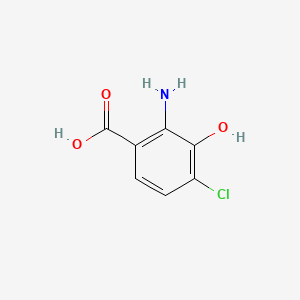


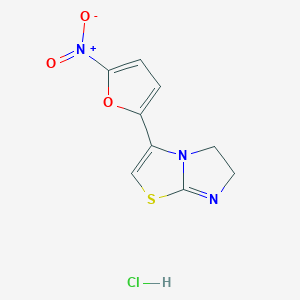
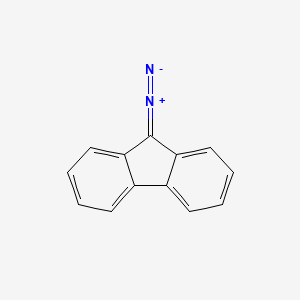

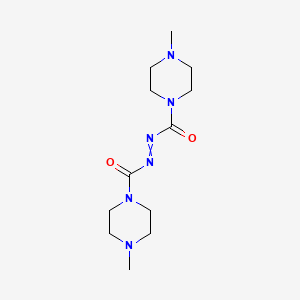

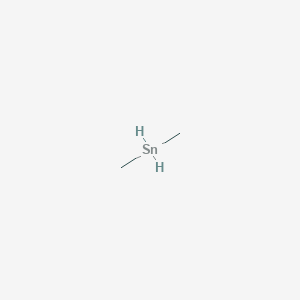
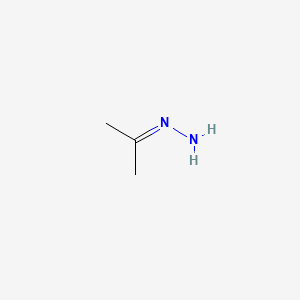

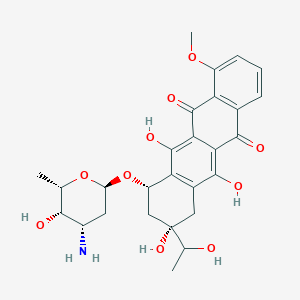
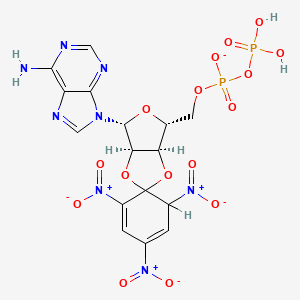
![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)
